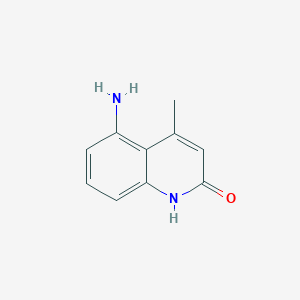

5-Amino-4-methylquinolin-2(1H)-one

Description

Contextual Significance of Quinolinone Scaffolds in Chemical Science

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. bibliotekanauki.plbldpharm.comsapub.org Its derivatives are known to exhibit a wide array of biological activities, and this has spurred extensive research into their synthesis and applications. bibliotekanauki.plrsc.org The introduction of an oxo group to form a quinolinone, also known as a carbostyril, further enhances the chemical diversity and biological relevance of this scaffold. nih.gov

Quinolinone derivatives are found in numerous natural products and have been developed as therapeutic agents for a variety of conditions. sapub.org Their versatile biological profile includes anticancer, anti-inflammatory, antibacterial, and antiviral activities. bldpharm.comrsc.org This broad spectrum of activity is attributed to the ability of the quinolinone ring system to interact with various biological targets. bldpharm.com The functionalization of the quinolinone scaffold at different positions allows for the fine-tuning of its pharmacological properties, making it a highly adaptable framework for drug discovery. bibliotekanauki.pl

Research Trajectories and Current Scope for 5-Amino-4-methylquinolin-2(1H)-one Studies

Given the established importance of the quinolinone scaffold, research into specific derivatives like 5-Amino-4-methylquinolin-2(1H)-one is a logical progression. While dedicated studies on this particular isomer are limited, the research trajectories for this compound can be inferred from the broader field of quinolinone chemistry.

Synthesis and Characterization: The synthesis of quinolinone derivatives is a well-explored area of organic chemistry. sapub.org Future research will likely focus on developing efficient and scalable synthetic routes to 5-Amino-4-methylquinolin-2(1H)-one. The characterization of this compound using modern spectroscopic techniques is crucial for confirming its structure and purity. For comparison, the spectroscopic data for a related isomer, 7-Amino-4-methylquinolin-2(1H)-one, has been reported and can serve as a valuable reference. arabjchem.org

Medicinal Chemistry and Drug Discovery: The presence of an amino group and a methyl group on the quinolinone core of 5-Amino-4-methylquinolin-2(1H)-one suggests potential for biological activity. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the methyl group can influence the compound's solubility and interaction with biological targets. Future research is expected to explore the potential of this compound and its derivatives as novel therapeutic agents, particularly in areas where other quinolinones have shown promise, such as oncology and infectious diseases.

Data on Related Quinolinone Derivatives:

To provide context for the potential properties of 5-Amino-4-methylquinolin-2(1H)-one, the following table summarizes information on related quinolinone compounds.

| Compound Name | CAS Number | Molecular Formula | Key Research Findings |

| 7-Amino-4-methylquinolin-2(1H)-one | 19840-99-4 | C₁₀H₁₀N₂O | Investigated for its potential in synthesizing novel anticancer agents. arabjchem.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Not Available | C₁₀H₈ClNO | Used as a precursor in the synthesis of various 4-substituted quinolinones. |

| 6-Amino-4-methyl-quinolin-2-ol | 607-66-9 | C₁₀H₁₀N₂O | A commercially available isomer of the subject compound. nih.gov |

Physicochemical Properties of 5-Amino-4-methylquinolin-2(1H)-one:

| Property | Value |

| CAS Number | 855177-73-0 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-amino-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H10N2O/c1-6-5-9(13)12-8-4-2-3-7(11)10(6)8/h2-5H,11H2,1H3,(H,12,13) |

InChI Key |

XFXYPUUMJJIELC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=CC=CC(=C12)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 5 Amino 4 Methylquinolin 2 1h One

Substitution Reactions on the Quinolinone Ring System of 5-Amino-4-methylquinolin-2(1H)-one

While the quinolinone core is generally electron-rich, targeted substitution reactions can be achieved, primarily by leveraging the reactivity of the exocyclic amino group.

Electrophilic Functionalization of the Amino Group

The primary amino group at the C-5 position is a key handle for electrophilic functionalization. Although specific literature on this exact molecule is limited, the reactivity can be inferred from standard transformations of aminoquinolines. Reactions such as acylation, sulfonylation, and alkylation are anticipated to proceed readily at this position, allowing for the introduction of a wide array of functional groups to modulate the compound's properties.

Nucleophilic Displacements on the Quinolinone Moiety

Direct nucleophilic aromatic substitution on the carbocyclic or heterocyclic ring of 5-Amino-4-methylquinolin-2(1H)-one is challenging due to the absence of a suitable leaving group and the ring's inherent electron-donating character. Such transformations typically require prior activation, for instance, through halogenation of the quinolinone ring, to facilitate displacement by nucleophiles. Currently, there is a lack of specific published research detailing such nucleophilic displacement reactions originating from the unsubstituted 5-Amino-4-methylquinolin-2(1H)-one.

Condensation and Cycloaddition Reactions Yielding Diverse Heterocyclic Systems

The strategic positioning of the amino and methyl groups on the 5-Amino-4-methylquinolin-2(1H)-one scaffold enables its use as a building block for the synthesis of fused heterocyclic systems through condensation and cycloaddition reactions. A significant transformation in this category is the construction of the pyrimido[5,4-c]quinolin-4(3H)-one ring system.

This is typically achieved through a cyclocondensation reaction involving a one-carbon synthon. One established method involves the reaction of 5-Amino-4-methylquinolin-2(1H)-one with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The reaction proceeds via an initial attack of the 5-amino group on DMF-DMA to form an intermediate amidine, which subsequently undergoes an intramolecular cyclization and elimination to furnish the fused pyrimidone ring. This reaction provides a direct route to novel polycyclic heteroaromatic compounds.

Table 1: Synthesis of Pyrimido[5,4-c]quinolin-4(3H)-one Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 5-Amino-4-methylquinolin-2(1H)-one | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 5-Methylpyrimido[5,4-c]quinolin-4(3H)-one |

This table illustrates a key condensation reaction for creating fused heterocyclic systems from the title compound.

Targeted Modifications of the Amino and Methyl Functionalities of 5-Amino-4-methylquinolin-2(1H)-one

Beyond the electrophilic functionalization of the amino group, its diazotization followed by Sandmeyer-type reactions could potentially introduce a variety of substituents at the C-5 position.

The 4-methyl group also represents a site for targeted modification. Its protons are acidic enough to be involved in condensation reactions with aldehydes or other electrophiles, particularly in the presence of a strong base. For instance, reaction with DMF-DMA can lead to the formation of an enamine at the methyl position, which serves as a versatile intermediate for further synthetic elaborations. However, specific documented examples of these modifications for 5-Amino-4-methylquinolin-2(1H)-one are not widely reported.

Design and Synthesis of Hybrid Molecules Incorporating the 5-Amino-4-methylquinolin-2(1H)-one Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. The 5-Amino-4-methylquinolin-2(1H)-one scaffold is a valuable component for such designs due to its rigid structure and the presence of functional handles for linking to other molecular fragments.

For example, derivatives of the pyrimido[5,4-c]quinolin-4(3H)-one system, synthesized from 5-Amino-4-methylquinolin-2(1H)-one, have been incorporated into larger molecules. These syntheses often involve multi-step sequences where the initial quinolinone is first cyclized and then further functionalized with linkers and other bioactive moieties, such as arylpiperazines, to create complex hybrid molecules with potential therapeutic applications.

Mechanistic Investigations of Derivatization Reactions of 5-Amino-4-methylquinolin-2(1H)-one

The mechanism of the cyclocondensation reaction with DMF-DMA is of particular interest. The process is believed to be initiated by the nucleophilic attack of the 5-amino group on the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol (B129727) to form a reactive N,N-dimethylformamidine intermediate. The subsequent and rate-determining step is the intramolecular electrophilic attack of the amidine carbon onto the C-6 position of the quinolinone ring. A final tautomerization and elimination of dimethylamine (B145610) yields the aromatic pyrimido[5,4-c]quinolin-4(3H)-one product. Detailed kinetic and computational studies would be beneficial to fully elucidate the reaction pathway and optimize conditions for this and other derivatization strategies.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Amino 4 Methylquinolin 2 1h One and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Specific vibrational frequencies (cm⁻¹) corresponding to the functional groups of 5-Amino-4-methylquinolin-2(1H)-one, such as the N-H stretches of the amine and amide, the C=O stretch of the lactam, and aromatic C-H and C=C vibrations, are not reported.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Mapping

While the molecular formula is C₁₀H₁₀N₂O and the molecular weight is 174.20 g/mol bldpharm.com, the experimental mass spectrum, including the molecular ion peak (M⁺) and the characteristic fragmentation pattern, is not available in public domains.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Information regarding the electronic transitions of the molecule, including maximum absorption wavelengths (λmax) and fluorescence emission data, which define its photophysical properties, has not been documented.

Without these foundational data points, a scientifically rigorous article that adheres to the user's specific requirements cannot be constructed. Information on closely related isomers, such as 7-Amino-4-methylquinolin-2(1H)-one, exists but cannot be used as a direct substitute due to the strict focus on the 5-amino isomer bibliotekanauki.plresearchgate.net.

Spectroscopic Data for 5-Amino-4-methylquinolin-2(1H)-one Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the experimental and computational spectroscopic data for the chemical compound 5-Amino-4-methylquinolin-2(1H)-one. Despite the importance of spectroscopic analysis in the structural elucidation of novel compounds, detailed research findings, including experimental and computationally predicted data for this specific molecule, are not publicly accessible.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for chemists to determine the precise structure and bonding within a molecule. In modern chemical research, these experimental techniques are often complemented by computational methods, such as Density Functional Theory (DFT), to predict spectroscopic properties. A comparative analysis of the experimental and theoretical data provides a powerful approach to validate the assigned structure and to gain deeper insights into the electronic and vibrational characteristics of the compound.

While numerous studies have been published on the spectroscopic characterization of various quinoline (B57606) and quinolinone derivatives, a specific focus on 5-Amino-4-methylquinolin-2(1H)-one is absent from the current body of research. Investigations into related isomers, such as 7-amino-4-methylquinolin-2(1H)-one, have been reported, often including detailed NMR and other spectroscopic analyses. However, this information cannot be extrapolated to accurately represent the spectroscopic properties of the 5-amino isomer due to the different substitution pattern on the quinolinone ring, which would significantly influence the chemical environment of the atoms and thus their spectroscopic signatures.

The absence of this critical data prevents a detailed comparative analysis of the experimental and computationally predicted spectroscopic data for 5-Amino-4-methylquinolin-2(1H)-one. Further research, including the synthesis and subsequent spectroscopic and computational analysis of this compound, is required to fill this knowledge gap.

Computational Chemistry and Theoretical Investigations of 5 Amino 4 Methylquinolin 2 1h One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For quinolinone systems, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have been successfully used to determine optimized geometries, electronic properties, and spectroscopic parameters. nih.govrsc.orgrsc.org These calculations allow for a detailed understanding of the molecule's intrinsic characteristics at the quantum mechanical level.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process computationally finds the minimum energy conformation of the molecule. For 5-Amino-4-methylquinolin-2(1H)-one, calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. The planarity of the quinolinone ring system, along with the orientation of the amino and methyl substituents, is determined. The results of such calculations are typically in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. researchgate.net

Below is a representative table of selected structural parameters for 5-Amino-4-methylquinolin-2(1H)-one, as would be predicted from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2=O10 | 1.24 |

| N1-C2 | 1.38 | |

| C4-C11 | 1.51 | |

| C5-N12 | 1.39 | |

| **Bond Angles (°) ** | O10=C2-N1 | 121.5 |

| C3-C4-C11 | 122.0 | |

| C6-C5-N12 | 120.5 | |

| Dihedral Angles (°) | C4-C5-N12-H13 | 180.0 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for this class of compounds.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. ekb.eg

A small energy gap suggests a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In 5-Amino-4-methylquinolin-2(1H)-one, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the amino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient quinolinone ring, particularly around the carbonyl group. This distribution facilitates intramolecular charge transfer (ICT), a key characteristic for certain optical properties.

| Parameter | Abbreviation | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 |

| HOMO-LUMO Energy Gap | ΔE | 3.90 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps identify the regions that are rich or poor in electron density, which are crucial for predicting the sites of electrophilic and nucleophilic attack. tandfonline.com

In an MEP map of 5-Amino-4-methylquinolin-2(1H)-one:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically found around electronegative atoms, such as the oxygen atom of the carbonyl group (C=O).

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are generally located around hydrogen atoms, particularly those of the amine (NH₂) and amide (N-H) groups.

Neutral Regions (Green): These areas have an intermediate potential, often corresponding to the carbon framework of the aromatic rings. tandfonline.com

The MEP analysis provides a clear visual guide to the molecule's reactivity, corroborating the electronic information derived from FMO analysis. nih.govrsc.org

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction. A softer molecule is more reactive. researchgate.net

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.

| Descriptor | Formula | Predicted Value (eV) |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.90 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 1.95 |

| Chemical Softness | S = 1/(2η) | 0.256 |

| Chemical Potential | μ = -χ | -3.90 |

Note: The data in this table is illustrative and based on the FMO energies listed previously.

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. nih.gov

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations can simulate the infrared and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. Key predicted vibrational modes for 5-Amino-4-methylquinolin-2(1H)-one would include the N-H stretching of the amino and amide groups, the C=O stretching of the carbonyl, C-H stretching of the aromatic and methyl groups, and various C=C and C-N stretching modes of the quinolinone skeleton. nih.gov Comparing the computed spectrum with an experimental one helps in the complete assignment of the observed vibrational bands. nih.govrsc.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. ekb.eg For 5-Amino-4-methylquinolin-2(1H)-one, theoretical calculations would predict the chemical shifts for the methyl protons, the aromatic protons, and the protons of the NH and NH₂ groups. Similarly, distinct signals for each carbon atom in the molecule, including the carbonyl carbon and the carbons of the methyl group and aromatic rings, would be calculated. researchgate.net

Molecules with significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor, connected by a π-conjugated system, often exhibit large nonlinear optical (NLO) responses. The structure of 5-Amino-4-methylquinolin-2(1H)-one, featuring an amino donor group and a carbonyl acceptor on a quinolinone scaffold, makes it a candidate for NLO applications. researchgate.net

Computational chemistry is used to calculate key NLO parameters:

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's NLO activity. A large β value indicates a strong NLO response.

These parameters are often compared to those of a standard NLO material like urea (B33335) to gauge their potential. tandfonline.com Theoretical studies on similar heterocyclic systems have shown that quinolinone derivatives can possess significant NLO properties, making them promising for development in optoelectronic technologies. nih.govekb.eg

| Parameter | Predicted Value (esu) | Urea (Reference) |

| Dipole Moment (μ) | 4.50 x 10⁻¹⁸ | 1.37 x 10⁻¹⁸ |

| Polarizability (α) | 20.1 x 10⁻²⁴ | ~3.8 x 10⁻²⁴ |

| Hyperpolarizability (β) | 15.5 x 10⁻³⁰ | ~0.37 x 10⁻³⁰ |

Note: The data in this table is illustrative, representing plausible values from DFT calculations for NLO properties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable tools in medicinal chemistry, offering a window into the dynamic behavior of molecules and their interactions with biological macromolecules. These methods range from classical molecular mechanics to sophisticated quantum mechanical calculations, each providing a unique perspective on the molecule's behavior. For 5-Amino-4-methylquinolin-2(1H)-one, these approaches can predict its preferred conformations, its potential to interact with biological targets, and the intricate details of its chemical bonding.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. While specific molecular docking studies for 5-Amino-4-methylquinolin-2(1H)-one are not extensively documented in publicly available literature, studies on structurally similar quinolinone derivatives provide a strong basis for identifying its putative biological targets.

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. For instance, studies on 7-amino-4-methylquinolin-2(1H)-one have shown its potential as a lead compound for designing agents that target bacterial DNA gyrase. researchgate.net Molecular docking simulations of these derivatives have revealed key interactions with amino acid residues in the enzyme's active site, such as hydrogen bonds and hydrophobic interactions, which are crucial for their inhibitory activity. researchgate.net

Given the structural similarity, it is plausible that 5-Amino-4-methylquinolin-2(1H)-one could interact with a similar range of biological targets. The amino and methyl groups on the quinolinone ring are expected to play a significant role in defining its binding specificity and affinity. The amino group can act as a hydrogen bond donor or acceptor, while the methyl group can engage in hydrophobic interactions.

A hypothetical molecular docking study of 5-Amino-4-methylquinolin-2(1H)-one against a panel of common biological targets for quinolinone derivatives could yield valuable insights. The results would likely highlight key interactions that could be optimized for enhanced biological activity.

Table 1: Putative Biological Targets and Key Interactions for 5-Amino-4-methylquinolin-2(1H)-one based on Molecular Docking Studies of Analogous Compounds

| Putative Biological Target | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) | Potential Therapeutic Application |

| Bacterial DNA Gyrase | Aspartic Acid, Serine, Alanine | Hydrogen Bonding, Hydrophobic Interactions | Antibacterial |

| HIV-1 Reverse Transcriptase | Lysine, Tyrosine, Tryptophan | Hydrogen Bonding, π-π Stacking | Antiviral |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Threonine, Methionine, Lysine | Hydrogen Bonding, Hydrophobic Interactions | Anticancer |

| Succinate Dehydrogenase | Arginine, Serine, Histidine | Hydrogen Bonding, van der Waals Interactions | Antifungal |

This table is illustrative and based on docking studies of structurally related quinolinone derivatives. Specific interactions for 5-Amino-4-methylquinolin-2(1H)-one would need to be confirmed by dedicated docking studies.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational methodology that allows for the study of chemical reactions and phenomena in large molecular systems, such as enzymes. nih.govnih.gov In a QM/MM approach, the system is partitioned into a small, electronically significant region (the QM region) that is treated with a high level of quantum mechanical theory, and the rest of the system (the MM region) is described by a classical molecular mechanics force field. nih.gov This dual-level approach provides a balance between accuracy and computational cost, making it feasible to study reactions in their complex biological environment.

A hypothetical QM/MM study could involve placing 5-Amino-4-methylquinolin-2(1H)-one within the active site of a target enzyme identified through docking. The ligand and the key interacting amino acid residues would constitute the QM region, while the rest of the protein and the surrounding solvent would be the MM region. Such a simulation could elucidate the electronic changes that occur upon binding, the role of specific residues in stabilizing the ligand, and the energy barriers for any potential chemical reactions.

Table 2: Hypothetical QM/MM Simulation Setup for 5-Amino-4-methylquinolin-2(1H)-one in an Enzyme Active Site

| Parameter | Description |

| QM Region | 5-Amino-4-methylquinolin-2(1H)-one, side chains of key interacting amino acid residues (e.g., Asp, Ser, Tyr) |

| QM Method | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) |

| MM Region | Remainder of the protein, water molecules, and any co-factors |

| MM Force Field | Standard force fields such as AMBER or CHARMM |

| Simulation Goal | To investigate the binding mechanism, reaction energetics, or the role of quantum effects in the interaction. |

This table presents a generalized setup for a QM/MM simulation. The specific parameters would be chosen based on the biological system and the research question.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to understand its chemical bonding. nih.gov By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs), which are indicative of a chemical bond, and characterize the nature of the interaction as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). nih.govtandfonline.com

While a specific QTAIM analysis of 5-Amino-4-methylquinolin-2(1H)-one has not been reported, studies on other quinoline (B57606) derivatives have demonstrated the utility of this method in characterizing intramolecular and intermolecular interactions. nih.govtandfonline.com For 5-Amino-4-methylquinolin-2(1H)-one, a QTAIM analysis would provide valuable information about the strength and nature of its covalent bonds, as well as any non-covalent interactions that stabilize its structure.

The analysis would focus on the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. For covalent bonds, one expects a high value of ρ and a negative value of ∇²ρ, indicating a concentration of electron density between the nuclei. For non-covalent interactions, such as hydrogen bonds, the values of ρ are typically lower, and ∇²ρ is positive.

A theoretical QTAIM analysis of 5-Amino-4-methylquinolin-2(1H)-one would likely reveal the characteristics of the C=O, N-H, C-N, and C-C bonds within the quinolinone ring system. It could also be used to investigate potential intramolecular hydrogen bonding between the amino group at position 5 and the carbonyl group at position 2, which could influence the molecule's conformation and reactivity.

Table 3: Expected QTAIM Parameters for Key Bonds in 5-Amino-4-methylquinolin-2(1H)-one

| Bond | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Expected Nature of Interaction |

| C=O | High | Negative | Covalent |

| N-H (amide) | High | Negative | Covalent |

| C-N (ring) | Moderate | Negative | Covalent |

| C-C (aromatic) | Moderate | Negative | Covalent |

| N-H (amino) | High | Negative | Covalent |

| C-CH₃ | Moderate | Negative | Covalent |

| Intramolecular H-bond (NH...O=C) | Low | Positive | Non-covalent (if present) |

The values in this table are qualitative expectations based on QTAIM analyses of similar organic molecules. Actual values would be obtained from a quantum chemical calculation of the electron density.

Biological Activity Mechanisms in Vitro and Structure Activity Relationship Sar Studies of 5 Amino 4 Methylquinolin 2 1h One Derivatives

Structure-Activity Relationship (SAR) Elucidation for 5-Amino-4-methylquinolin-2(1H)-one Derivatives

Due to the lack of synthesized and tested derivatives of 5-Amino-4-methylquinolin-2(1H)-one in the reviewed literature, no structure-activity relationship (SAR) studies have been elucidated.

The identification of critical structural motifs for the biological potency of 5-Amino-4-methylquinolin-2(1H)-one derivatives is not possible without experimental data from biological screening and SAR studies.

Computational Approaches in SAR Analysis and Predictive Modeling

Computational methods are increasingly employed to rationalize the structure-activity relationships (SAR) of quinolin-2(1H)-one derivatives and to predict the biological activity of novel analogues. These in silico techniques provide valuable insights into the physicochemical and pharmacokinetic properties of compounds, guiding the design of more potent and selective molecules.

One common approach involves the use of software to calculate drug-like properties based on Lipinski's rule of five and other parameters. For instance, the physicochemical properties, bioactivity scores, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a series of quinoline (B57606) derivatives were evaluated using tools like Molinspiration, SwissADME, and pkCSM. doi.org Such analyses help in the early-stage filtering of compounds with potentially poor pharmacokinetic profiles.

Density Functional Theory (DFT) calculations are also utilized to investigate the electronic properties of these molecules, which can be correlated with their biological activity. rsc.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the molecular electrostatic potential (MEP) can provide insights into the reactivity and interaction capabilities of the compounds. rsc.org For example, a study on 7-hydroxy-4-methylquinolin-2(1H)-one analogues found a significant relationship between the HOMO-LUMO energy gap and anticancer activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By developing mathematical models that correlate the structural features of compounds with their biological activities, QSAR can be used to predict the potency of new derivatives. For a series of 4-quinoline-4-phenyl derivatives, a QSAR analysis was performed using DRAGON descriptors to understand the factors required for high binding affinities to α2C-adrenoceptors. researchgate.net

The following table summarizes the computational tools and methods used in the analysis of quinolin-2(1H)-one derivatives:

| Computational Tool/Method | Application | Reference |

| Molinspiration, SwissADME, pkCSM | Prediction of physicochemical and ADMET properties | doi.org |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO, LUMO, MEP) | rsc.orgresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity | researchgate.net |

| AutoDock Vina | Molecular docking simulations | rsc.org |

| Schrödinger Desmond | Molecular dynamics simulations | doi.org |

Ligand-Receptor Interaction Analysis through Advanced Molecular Simulations

Advanced molecular simulations, such as molecular docking and molecular dynamics (MD), are indispensable tools for elucidating the interactions between 5-Amino-4-methylquinolin-2(1H)-one derivatives and their biological targets at an atomic level. These simulations provide a dynamic and detailed view of the binding modes and the stability of ligand-receptor complexes.

Molecular docking is widely used to predict the preferred binding orientation of a ligand to a receptor and to estimate the binding affinity. researchgate.net For example, molecular docking studies have been performed on quinoline derivatives to explore their binding interactions with various protein targets, including DNA gyrase, topoisomerase II beta, and the Respiratory Syncytial Virus (RSV) G protein. researchgate.netdoi.orgrsc.org These studies help in identifying key amino acid residues involved in the binding and in understanding the structural basis for the observed biological activity. In one study, docking simulations of 7-hydroxy-4-methylquinolin-2(1H)-one analogues against the Epidermal Growth Factor Receptor (EGFR) revealed that the most active compound formed hydrogen bonds with Thr854 and Met793 residues. researchgate.net

Molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the ligand-receptor complex over time. researchgate.net MD simulations can provide insights into the flexibility of the protein and the ligand, the role of solvent molecules, and the energetics of binding. For instance, MD simulations were performed on quinoline derivatives in complex with the SARS-CoV-2 main protease (Mpro) and the RSV G protein to assess the stability of the docked complexes. doi.orgresearchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration are analyzed to evaluate the stability of the complex. doi.orgarabjchem.org

The following table presents examples of molecular simulation studies on quinolin-2(1H)-one derivatives, detailing the ligand, the target receptor, and the key findings:

| Ligand Derivative | Target Receptor | Key Findings from Molecular Simulations | Reference |

| 7-hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | EGFR | Docking score of -9.962 kcal/mol; H-bond interactions with Thr854 and Met793. MD simulations showed a stable complex. | researchgate.net |

| Quinolone substituted imidazolone | NF-κB | Good correlation between docking score and anti-inflammatory/anticancer activity. | bohrium.com |

| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives | Human topoisomerase II beta (PDB ID: 4G0U) | Molecular docking simulations were used to explore binding interactions. | rsc.org |

| Quinoline derivatives | RSV G protein (PDB ID: 6BLH) and YFV Mtase protein (PDB ID: 3EVA) | Compound 4 showed a binding energy of -5.64 kcal/mol with RSV G protein. Compound 6 had a binding energy of -6.35 kcal/mol with YFV Mtase protein. MD simulations supported the stability of the complexes. | doi.org |

| Quinoline derivatives | SARS-CoV-2 Mpro (PDB ID: 6LU7) | MD simulations revealed comparable stability of the protease:ligand complex to a reference drug. | researchgate.net |

Future Directions and Research Perspectives for 5 Amino 4 Methylquinolin 2 1h One

Emerging Synthetic Methodologies for Enhanced Accessibility

The accessibility of 5-Amino-4-methylquinolin-2(1H)-one and its derivatives is fundamental for extensive research. While classical methods like the Conrad-Limpach-Knorr reaction exist for quinolone synthesis, modern methodologies are being developed to improve efficiency, yield, and environmental friendliness. mdpi.com Future efforts will likely focus on applying these emerging techniques to the synthesis of this specific quinolinone.

One promising area is the adoption of green chemistry principles . This includes the development of one-pot syntheses and the use of environmentally benign solvents like water. researchgate.netnih.gov For instance, a base-free, aqueous synthesis of functionalized quinolin-2(1H)-ones has been reported to proceed rapidly at ambient temperature, offering high yields and avoiding complex purification steps. researchgate.net Another green approach involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for 4-aminoquinoline (B48711) derivatives. mdpi.com

Multicomponent reactions (MCRs) , such as the Ugi four-component reaction, offer a powerful strategy for rapidly generating a library of diverse quinoline-based compounds from simple starting materials in a single step. nih.gov Similarly, metal-free synthesis approaches are gaining traction as they avoid the use of potentially toxic and expensive metal catalysts. mdpi.comnih.gov These modern strategies could streamline the production of 5-Amino-4-methylquinolin-2(1H)-one and its analogues, making them more readily available for biological screening and optimization studies.

Table 1: Comparison of Synthetic Methodologies for Quinolinone Synthesis

| Methodology | Key Advantages | Potential Application for 5-Amino-4-methylquinolin-2(1H)-one | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction control. | Rapid and efficient synthesis of the core structure and its derivatives. | mdpi.com |

| Aqueous Synthesis | Environmentally friendly, simplified workup, operational simplicity. | Greener production route, minimizing organic solvent waste. | researchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, convergent, rapid generation of molecular diversity. | Efficiently create diverse libraries of derivatives for SAR studies. | nih.gov |

| Metal-Free Synthesis | Avoids toxic/expensive metal catalysts, cleaner reaction profiles. | Cost-effective and sustainable synthesis of the target compound. | mdpi.comnih.gov |

Integration of Advanced Characterization Techniques for Deeper Understanding

A thorough understanding of the three-dimensional structure and physicochemical properties of 5-Amino-4-methylquinolin-2(1H)-one is crucial for rational drug design. Future research will increasingly rely on a combination of advanced analytical and computational techniques to gain deeper insights.

Spectroscopic and crystallographic methods remain the gold standard for structural elucidation. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, can help determine the conformation of molecules in solution. nih.gov Single-crystal X-ray diffraction provides precise information about the solid-state structure, which is invaluable for understanding intermolecular interactions.

Beyond experimental methods, in silico computational tools are becoming indispensable. nih.govnih.gov Density Functional Theory (DFT) calculations can be used to simulate spectra (IR and NMR), analyze frontier molecular orbitals (HOMO-LUMO), and predict molecular reactivity, offering a theoretical framework that complements experimental data. nih.gov These computational approaches allow for the prediction of molecular properties and can guide the synthesis of new derivatives with desired electronic and steric features.

Innovative Derivatization and Scaffold Engineering Strategies

The true potential of 5-Amino-4-methylquinolin-2(1H)-one lies in its capacity to be chemically modified. Innovative derivatization and scaffold engineering are key strategies to explore and optimize its biological activity, selectivity, and pharmacokinetic properties. orientjchem.org

Future research will likely explore systematic modifications at various positions of the quinolinone ring. For example, substitutions on the amino group at C5, the methyl group at C4, or the nitrogen at position 1 could significantly impact biological activity. acs.org The synthesis of a series of analogues with different substituents allows for the establishment of a comprehensive Structure-Activity Relationship (SAR) , which is essential for identifying the key structural features required for a desired pharmacological effect. nih.gov

Another promising avenue is the creation of hybrid molecules . This involves covalently linking the 5-Amino-4-methylquinolin-2(1H)-one scaffold with other known pharmacophores, such as 1,2,3-triazoles or thiosemicarbazones. mdpi.comjetir.org This strategy can lead to compounds with novel or enhanced activities by combining the properties of both parent molecules. Furthermore, techniques like the Mannich reaction can be employed to introduce diverse functional groups at the C3 position, further expanding the chemical space around the quinolinone core. nih.govresearchgate.net

Table 2: Potential Derivatization Strategies

| Strategy | Description | Potential Outcome | Reference(s) |

|---|---|---|---|

| Substituent Modification | Introducing various functional groups at positions N1, C3, C4, C5, etc. | Elucidate Structure-Activity Relationships (SAR) and optimize potency/selectivity. | nih.govacs.org |

| Hybrid Molecule Synthesis | Combining the quinolinone scaffold with other bioactive moieties (e.g., triazoles). | Create novel compounds with potentially synergistic or multi-target activities. | mdpi.com |

| Scaffold Hopping | Replacing the quinolinone core with structurally related but distinct heterocyclic systems. | Discover new chemical classes with similar biological profiles but different physicochemical properties. | orientjchem.org |

| Mannich Reactions | Introduction of aminomethyl groups, typically at the C3 position. | Generate derivatives with altered solubility and potential for new biological interactions. | nih.govresearchgate.net |

Advancing Mechanistic Understanding of Biological Interactions

Identifying the specific biological targets and understanding the molecular mechanisms by which derivatives of 5-Amino-4-methylquinolin-2(1H)-one exert their effects is a critical research frontier. The broad range of activities reported for quinolinone compounds, including anticancer and antimicrobial effects, suggests they can interact with multiple cellular targets. bohrium.comnih.gov

Future studies will employ a range of biochemical and cell-based assays to deconstruct these interactions. Molecular docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to the active site of a target protein, such as an enzyme or receptor. nih.gov These predictions can then be validated experimentally. For instance, docking studies have been used to investigate the binding of quinolin-2-one derivatives to the Epidermal Growth Factor Receptor Kinase (EGFRK). nih.gov

In vitro functional assays are essential for confirming the biological activity and mechanism of action. Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor receptor activation and downstream signaling pathways in real-time. acs.org Investigating interactions with key cellular components, such as receptor tyrosine kinases, which are often implicated in cancer, will be a priority. researchgate.net By combining computational modeling with rigorous experimental validation, researchers can build a comprehensive picture of how these compounds function at a molecular level, paving the way for the development of highly specific and effective therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Amino-4-methylquinolin-2(1H)-one, and how do reaction conditions influence yield?

Synthesis typically involves cyclization or condensation reactions. For example, analogous quinolinones are synthesized by refluxing precursors (e.g., carboxaldehydes with guanidine hydrochloride in ethanol/KOH) . Key parameters include:

- Solvent polarity : Polar solvents (e.g., ethanol) enhance cyclization efficiency.

- Catalysts : Alkaline conditions (KOH) promote deprotonation and nucleophilic attack.

- Temperature : Prolonged heating (4–6 hours) improves yield but may risk decomposition.

A comparative synthesis table is provided below:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Guanidine HCl, ethanol/KOH, reflux | 64% | |

| Nucleophilic addition | Substituted amines, THF, room temp. | 45–70% |

Q. Which analytical techniques are essential for structural confirmation of 5-Amino-4-methylquinolin-2(1H)-one?

- IR spectroscopy : Identifies C=O (1660–1680 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .

- NMR spectroscopy : ¹H NMR resolves methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 188 for C₁₀H₁₀N₂O) confirm molecular weight .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial efficacy) of quinolinone derivatives?

Contradictions often arise from variability in:

- Assay protocols : Standardize MIC (Minimum Inhibitory Concentration) testing across studies .

- Bacterial strains : Use reference strains (e.g., S. aureus ATCC 25923) to ensure reproducibility.

- Data transparency : Share raw datasets via open-access platforms to enable meta-analyses .

Example workflow:

Replicate disputed experiments under controlled conditions.

Apply statistical models (e.g., ANOVA) to identify outlier data.

Validate findings using orthogonal assays (e.g., time-kill curves).

Q. What strategies optimize regioselectivity in the synthesis of 5-Amino-4-methylquinolin-2(1H)-one derivatives?

Regioselectivity is controlled by:

Q. How can structure-activity relationship (SAR) models elucidate the impact of substituents on bioactivity?

- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity .

- Hydrophobic substituents (e.g., methyl groups) improve membrane penetration, critical for intracellular targets .

A SAR table for quinolinone derivatives:

| Substituent Position | Bioactivity Trend | Mechanism | Reference |

|---|---|---|---|

| C-4 Methyl | ↑ Antimicrobial activity | Enhanced lipophilicity | |

| C-5 Amino | ↑ Cytotoxicity | DNA intercalation |

Q. What crystallographic challenges arise in resolving 5-Amino-4-methylquinolin-2(1H)-one’s structure, and how are they mitigated?

Challenges include:

- Polymorphism : Multiple crystal forms complicate data interpretation.

- Hydrogen bonding : NH and C=O groups form complex networks, requiring high-resolution data (<1.0 Å).

Solutions: - Use SHELXL for anisotropic refinement of thermal parameters .

- Employ synchrotron radiation to enhance diffraction quality.

Q. How do solvent and pH conditions affect the compound’s stability during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.